An In-depth Technical Guide to Nα,Nδ-di-Boc-L-ornithine (Boc-orn(boc)-OH)
An In-depth Technical Guide to Nα,Nδ-di-Boc-L-ornithine (Boc-orn(boc)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα,Nδ-di-Boc-L-ornithine, a key building block in peptide synthesis and drug discovery.
Introduction
Nα,Nδ-di-Boc-L-ornithine, systematically named (S)-2,5-bis((tert-butoxycarbonyl)amino)pentanoic acid and commonly referred to as Boc-orn(boc)-OH, is a derivative of the non-proteinogenic amino acid L-ornithine. The presence of two acid-labile tert-butyloxycarbonyl (Boc) protecting groups on both the α- and δ-amino functionalities makes it a valuable reagent in synthetic organic chemistry, particularly in the construction of complex peptides and other macromolecules. The Boc groups offer robust protection under a variety of reaction conditions while allowing for straightforward deprotection under acidic conditions.
Chemical and Physical Properties
General Properties
| Property | Value | Reference |
| CAS Number | 57133-29-6 | [1] |
| Molecular Formula | C₁₅H₂₈N₂O₆ | [1] |
| Molecular Weight | 332.4 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
Solubility
Boc-orn(boc)-OH is generally soluble in a range of organic solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble | [3] |
| Dichloromethane (DCM) | Soluble | [4] |
| Methanol | Soluble | [2] |
| Water | Sparingly soluble | [5] |
Spectroscopic Data (Predicted)
Detailed experimental spectra for Boc-orn(boc)-OH are not widely published. The following are predicted key characteristics based on the structure and data from similar compounds.
| Technique | Predicted Key Features | Reference |
| ¹H NMR | Signals around 1.4 ppm (18H, s, Boc CH₃), 1.5-1.9 ppm (4H, m, β,γ-CH₂), 3.1 ppm (2H, m, δ-CH₂), 4.1 ppm (1H, m, α-CH), 5.0-5.5 ppm (2H, broad, NH), 10-12 ppm (1H, broad, COOH). | [6][7] |
| ¹³C NMR | Signals around 25-30 ppm (β,γ-CH₂), 28 ppm (Boc CH₃), 40 ppm (δ-CH₂), 53 ppm (α-CH), 80 ppm (Boc C(CH₃)₃), 156 ppm (Boc C=O), 175 ppm (COOH). | [8][9] |
| IR (Infrared) | Broad absorption around 3300 cm⁻¹ (N-H, O-H stretching), ~2980 cm⁻¹ (C-H stretching), ~1700 cm⁻¹ (C=O stretching of carbamate and carboxylic acid). | [7] |
| Mass Spectrometry | [M+H]⁺ at m/z 333.2, [M+Na]⁺ at m/z 355.2. | [1] |
Experimental Protocols
Synthesis of Nα,Nδ-di-Boc-L-ornithine
A common method for the synthesis of Boc-protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Materials:
-
L-ornithine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane
-
Water
-
Ethyl acetate
-
5% Citric acid solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-ornithine hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Adjust the pH of the solution to 9-10 with a suitable base such as sodium hydroxide or triethylamine.
-
Add di-tert-butyl dicarbonate (2.2-2.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 5% citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis workflow for Boc-orn(boc)-OH.
Deprotection of Nα,Nδ-di-Boc-L-ornithine
The Boc groups are labile to strong acids. Complete deprotection of both Boc groups can be achieved using reagents like trifluoroacetic acid (TFA).
Materials:
-
Boc-orn(boc)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water) - optional
-
Cold diethyl ether
Procedure:
-
Dissolve Boc-orn(boc)-OH in dichloromethane.
-
Add a solution of 25-50% trifluoroacetic acid in dichloromethane. If the substrate is sensitive to side reactions, scavengers like TIS and water can be added.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected L-ornithine salt by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate.
-
Wash the solid with cold diethyl ether and dry under vacuum.
Deprotection of Boc-orn(boc)-OH.
Applications in Research and Drug Development
Peptide Synthesis
Boc-orn(boc)-OH is a valuable building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The orthogonal protection strategy allows for the selective deprotection of the α-amino group for chain elongation, while the δ-amino group remains protected. This is particularly useful for the synthesis of peptides containing ornithine residues, which can be further modified or cyclized.
Synthesis of Arginine Analogs
The δ-amino group of ornithine can be guanidinylated to form arginine. By using Boc-orn(boc)-OH, chemists can introduce an ornithine residue into a peptide and then convert it to an arginine residue at a later stage of the synthesis.
Drug Development
Ornithine-containing peptides have been investigated for a variety of therapeutic applications, including antimicrobial and anticancer agents. Boc-orn(boc)-OH serves as a key starting material for the synthesis of these complex peptide-based drug candidates. The ability to control the protection and deprotection of the amino groups is crucial for the successful synthesis of these molecules.
Safety and Handling
Boc-orn(boc)-OH should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.
Conclusion
Nα,Nδ-di-Boc-L-ornithine is a versatile and important reagent for chemical and pharmaceutical research. Its dual Boc-protection scheme provides a robust and reliable means of incorporating ornithine into complex molecules. The experimental protocols provided in this guide offer a starting point for the synthesis and deprotection of this compound, which can be optimized for specific applications. As the demand for novel peptide-based therapeutics continues to grow, the utility of Boc-orn(boc)-OH in drug discovery and development is expected to increase.
References
- 1. nα-boc-l-ornithine | CAS 21887-64-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000214) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
